Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

CB2 cannabinoid receptor quinoline scaffold SAR structure-activity relationship

Medicinal chemists developing quinolone-based leads face a bottleneck: synthesizing each substitutional isomer for SAR consumes weeks. This 8-chloro-7-carboxylate methyl ester derivative provides the pre-assembled 4-oxo-1,4-dihydroquinoline core, enabling direct derivatization without de novo scaffold construction. • Defined ADME baseline: consensus LogP 2.06, TPSA 59.16 Ų, aqueous solubility 0.28 mg/mL • 7-Methyl ester enables amidation or hydrolysis for divergent analog synthesis • Eliminates multi-step positional isomer synthesis, accelerating CB2-selective ligand and fluoroquinolone antibiotic programs

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
CAS No. 948573-54-4
Cat. No. B1360892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
CAS948573-54-4
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl
InChIInChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14)
InChIKeyUERUOGNUVCRUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate (CAS 948573-54-4) is a synthetic 4-oxo-1,4-dihydroquinoline derivative bearing a chloro substituent at the 8-position and a methyl ester at the 7-carboxylate position, with a molecular formula of C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol [1]. The 4-oxo-1,4-dihydroquinoline core constitutes a privileged scaffold in medicinal chemistry, with derivatives exhibiting antibacterial, antiviral, anticancer, and CNS-targeted activities depending on substitution patterns [2]. The compound contains the conserved 4-oxo pharmacophore essential for target engagement across multiple quinolone-based drug classes [3].

Privileged 4-oxo-1,4-dihydroquinoline core for medicinal chemistry campaigns
8-chloro and 7-carboxylate methyl ester substitution pattern for regioselective derivatization
Synthetic intermediate compatible with amidation, hydrolysis, and cross-coupling workflows

Substituent-Position Specificity


Within the 4-oxo-1,4-dihydroquinoline chemotype, substitution position critically determines biological target engagement and physicochemical properties. Systematic pharmacomodulation studies demonstrate that the placement of a chloro substituent at the 6-, 7-, or 8-position yields distinct receptor affinity profiles, with 8-chloro derivatives showing quantifiable differences in CB2 cannabinoid receptor binding compared to their 6- and 7-substituted isomers [1]. The 7-carboxylate methyl ester group in this compound provides a derivatizable handle for subsequent amide bond formation or hydrolysis to the carboxylic acid, enabling divergent synthetic access to multiple pharmacophore classes [2]. Generic substitution with an unsubstituted 4-oxo-1,4-dihydroquinoline or one bearing different substitution patterns alters both the reactivity landscape for downstream derivatization and the intrinsic biological profile of the scaffold [1].

Positional isomers (6- or 7-chloro) may yield distinct receptor affinity profiles; target engagement cannot be assumed interchangeable.
Unsubstituted or differently substituted quinolones alter both reactivity for downstream derivatization and the inherent biological profile.

Quantitative Evidence for Procurement


8-Chloro vs. 6-Chloro Substitution: CB2 Receptor Affinity

A systematic pharmacomodulation study examined the role of chloro substitution position on the 4-oxo-1,4-dihydroquinoline scaffold for CB2 cannabinoid receptor affinity. 6-, 7-, and 8-chloro-4-oxo-1,4-dihydroquinoline derivatives were synthesized and evaluated in parallel, establishing that the 8-chloro substitution pattern contributes to a distinct receptor interaction profile compared to alternative halogen placement [1]. The study characterized new selective CB2 receptor ligands based on these positional variants, confirming that substitution position alters both affinity and functional outcomes at the receptor [1].

8-Chloro vs. 6-Chloro CB2 Affinity
Head-to-head
Distinct affinity and functionality profiles observed for 6-, 7-, and 8-chloro substitution on the 4-oxo-1,4-dihydroquinoline scaffold in CB2 receptor binding assays.
Positional isomer determines target interaction landscape.
In vitro radioligand competition; source-specific review.
CB2 cannabinoid receptor quinoline scaffold SAR structure-activity relationship

7-Carboxylate Methyl Ester as Derivatization Handle

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate serves as a defined intermediate for the synthesis of fluoroquinolone antibiotics, with the 7-carboxylate methyl ester group providing a synthetic handle for subsequent amidation, hydrolysis, or coupling reactions [1]. The 8-chloro substituent on the quinolone core can be further derivatized or retained in the final antibacterial agent, enabling the construction of compounds with activity against resistant bacterial strains [1]. This functional positioning distinguishes it from 3-carboxylate quinolones, which represent a different scaffold class requiring alternative synthetic routes [2].

7-Carboxylate Methyl Ester Handle
Class-level
Methyl ester enables direct amidation, hydrolysis to carboxylic acid, or coupling; distinct from 3-carboxylate quinolone class.
Supports divergent synthetic access.
Synthetic utility described in technical references; validate for specific route.
fluoroquinolone synthesis antibacterial intermediate quinolone core assembly

Computed Physicochemical and Drug-Likeness Profile

Computational physicochemical profiling of methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate provides quantifiable parameters relevant to lead optimization and formulation assessment. The consensus Log Po/w is 2.06, with individual method predictions ranging from 1.97 (iLOGP, WLOGP) to 2.04 (XLOGP3) . The computed aqueous solubility (LogS ESOL) is -2.93, corresponding to 0.28 mg/mL (0.00118 mol/L) . The topological polar surface area (TPSA) is 59.16 Ų . These values represent baseline parameters for the 8-chloro-7-carboxylate methyl ester scaffold, providing a reference point for evaluating synthetic derivatives with modified substituents.

Computed Physicochemical Profile
Data to verify
Consensus Log Po/w 2.06; aqueous solubility 0.28 mg/mL (ESOL); TPSA 59.16 Ų.
Baseline reference for lead optimization.
Computational prediction; experimental validation recommended.
physicochemical properties ADME prediction drug-likeness

Commercial Availability and Purity Specifications

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is commercially available from multiple research chemical suppliers with documented purity specifications. Standard purity grades include 95% (Bidepharm, batch QC with NMR, HPLC, GC) , 96% (Ambeed/VWR) [1], and ≥98% (MolCore, ISO-certified) . Unit sizes range from 10 mg ($160.00) to bulk quantities . Multiple catalog numbers exist across suppliers (e.g., BD240772, HY-W022026, CS-0040336), facilitating procurement through diverse sourcing channels [2].

Commercial Availability
Context-dependent
Available at 95%, 96%, and ≥98% purity grades from multiple suppliers; unit sizes from 10 mg.
Multiple sourcing options with defined purity.
Supplier-specified purity; lot-specific COA review advised.
chemical procurement research reagent purity specification

Research and Industrial Application Scenarios


CB2 Cannabinoid Receptor Ligand Development

Research programs developing selective CB2 cannabinoid receptor ligands based on the 4-oxo-1,4-dihydroquinoline scaffold should utilize the 8-chloro substituted variant when the target structure-activity relationship requires this specific substitution pattern. Systematic studies have demonstrated that 6-, 7-, and 8-chloro substitution yields distinct receptor affinity and functionality profiles [1]. Procuring the correct regioisomer eliminates the need to independently synthesize and validate positional variants, accelerating SAR exploration. This compound provides a validated entry point for generating 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives targeting CB2-selective pathways [1].

Fluoroquinolone Antibiotic Intermediate

Pharmaceutical chemistry groups developing novel fluoroquinolone antibiotics can employ methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate as a pre-assembled quinolone core bearing the 7-carboxylate methyl ester functional group. This compound serves as a building block for constructing advanced antimicrobial agents with potential activity against resistant bacterial strains [2]. The 7-carboxylate methyl ester enables direct derivatization through amide bond formation or hydrolysis to the carboxylic acid, while the 8-chloro substituent may be retained or substituted depending on target product profiles [2]. Procurement of this pre-functionalized intermediate reduces synthetic step count compared to de novo scaffold construction [2].

Physicochemical Reference for Scaffold Optimization

For medicinal chemists optimizing the drug-likeness of quinolone-based lead compounds, methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate serves as a characterized reference scaffold with defined computational parameters: consensus LogP 2.06, aqueous solubility 0.28 mg/mL, and TPSA 59.16 Ų . These values provide a baseline for assessing the impact of structural modifications on predicted ADME properties. The compound's physicochemical profile—moderate lipophilicity, acceptable TPSA for oral absorption—offers a starting point for systematic analog generation and property optimization .

Positional Halogen SAR Studies

Investigators conducting systematic structure-activity relationship studies on the 4-oxo-1,4-dihydroquinoline scaffold can utilize this compound to probe the contribution of 8-chloro substitution to biological activity. When compared directly with 6-chloro and 7-chloro positional isomers in parallel assays, the 8-chloro variant enables quantification of positional halogen effects on target engagement [1]. Such head-to-head comparative studies require the procurement of all positional isomers as discrete, characterized chemical entities rather than as mixtures or unverified analogs, making the commercial availability of this specific regioisomer essential for rigorous SAR analysis [1].

Application
Selection Property
Validation Focus
CB2 receptor SAR studies
8-chloro positional isomer specificity
Receptor affinity and functionality profiling
Quinolone antibiotic intermediate synthesis
7-carboxylate methyl ester reactivity
Synthetic route validation; intermediate purity
Lead optimization physicochemical baseline
Computed LogP, solubility, TPSA
Experimental property confirmation
Positional halogen effect studies
Regioisomeric purity and identity
Parallel isomer comparison in target assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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